molecular formula C10H11NO2 B1403026 7-(1-Hydroxyethyl)isoindolin-1-one CAS No. 773-65-9

7-(1-Hydroxyethyl)isoindolin-1-one

Cat. No. B1403026
CAS RN: 773-65-9
M. Wt: 177.2 g/mol
InChI Key: PWNDKPYYNQMCRJ-UHFFFAOYSA-N
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Description

7-(1-Hydroxyethyl)isoindolin-1-one is a synthetic compound that has recently gained attention due to its unique chemical structure and potential applications in various fields of research and industry. It has a molecular weight of 177.2 g/mol .


Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .


Molecular Structure Analysis

The molecular formula of 7-(1-Hydroxyethyl)isoindolin-1-one is C10H11NO2 . The isoindolin-1-one substructure is fundamental for its activity .


Chemical Reactions Analysis

A variety of 3-hydroxyisoindolin-1-ones were synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .

Scientific Research Applications

Isoindolinone Derivatives in Medicinal Chemistry

Isoindolinones, including derivatives similar to 7-(1-Hydroxyethyl)isoindolin-1-one, have been extensively studied for their bioactive properties. For instance, the design and synthesis of a 3-methyleneisoindolin-1-one library aimed at evaluating anticancer activity showcases the compound's potential in drug discovery. Selected analogues from this library demonstrated significant antiproliferative activity in various human cancer cell lines, such as MCF-7, A-549, and U-373 MG, indicating isoindolin-1-ones' utility in developing new cancer therapeutics (Mehta, Mangyan, & Brahmchari, 2022).

Additionally, isoindolin-1-one derivatives have been identified as urease inhibitors, offering a new angle for therapeutic intervention against diseases caused by urease-producing pathogens. An efficient one-pot synthesis of a series of 2,3-disubstituted isoindolin-1-ones revealed compounds with significant urease inhibitory activity, outperforming standard inhibitors like thiourea and hydroxyurea in efficacy (Peytam et al., 2019).

Contributions to Organic Synthesis

Isoindolinones have also contributed significantly to the development of new synthetic methodologies. The ultrasonic-assisted synthesis of isoindolin-1-one derivatives from 3-alkylidenephtalides underlines the efficiency and versatility of this approach, facilitating the generation of a small library of 3-hydroxyisoindolin-1-ones. This method is characterized by high efficiency, tolerance of various functional groups, and scalability, making it a valuable tool for organic chemists (Mardjan et al., 2022).

Furthermore, the palladium-catalyzed cascade reaction for the synthesis of substituted isoindolines stands out for its diastereoselective approach, enabling the creation of isoindoline scaffolds with potential medicinal applications. This methodology uses boronic acids as starting materials, demonstrating a green and efficient pathway to diversely substituted isoindolines with high diastereoselectivity (Williams & Jarvo, 2011).

Exploring Isoindolinone's Potential in Fluorescence and Material Science

The exploration of isoindolin-1-one derivatives in material science, particularly as fluorescent probes, has revealed their potential in monitoring aqueous environments. A study on a 7-hydroxy derivative of 3-methyleneisoindolin-1-one demonstrated its capability as a fluorescent probe undergoing excited-state intramolecular proton transfer (ESIPT), highlighting its application in detecting changes in solvent polarity and environmental conditions (Kimuro et al., 2017).

Future Directions

Isoindolin-1-ones have been the focus of much research due to their presence in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . Molecular docking studies suggest that the isoindolin-1-one substructure is fundamental for activity, and certain moieties may increase inhibitory activities . This suggests potential future directions for the development of new inhibitors .

properties

IUPAC Name

7-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6(12)8-4-2-3-7-5-11-10(13)9(7)8/h2-4,6,12H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNDKPYYNQMCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C(=O)NC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745161
Record name 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1-Hydroxyethyl)isoindolin-1-one

CAS RN

773-65-9
Record name 2,3-Dihydro-7-(1-hydroxyethyl)-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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